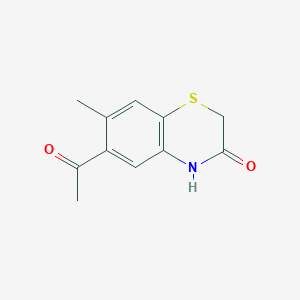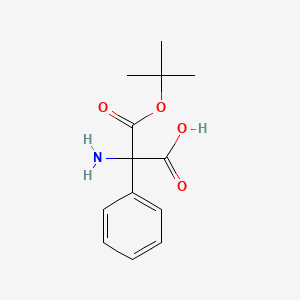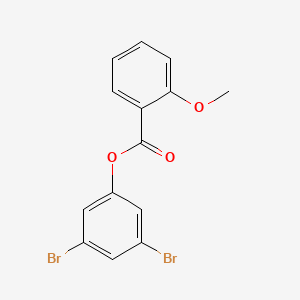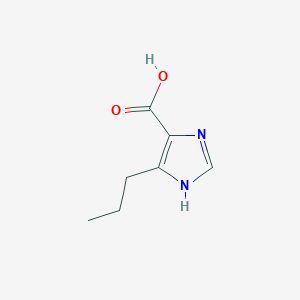![molecular formula C12H14N2O B14232021 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- CAS No. 389618-02-4](/img/structure/B14232021.png)
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 5-(7-azabicyclo[221]hept-2-en-2-ylmethyl)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions with MCPBA.
Addition Products: Formed through reactions with electrophilic reagents.
Scientific Research Applications
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor to neuraminidase inhibitors, which block the activity of the neuraminidase enzyme, thereby preventing the release of viral particles from infected cells . Additionally, it may interact with GABA aminotransferase (GABA-AT) as a potential inactivator .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic γ-lactam used as a precursor to various therapeutic agents.
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar chemical reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- is unique due to its specific bicyclic structure and the potential for diverse functionalization, making it a valuable compound in various fields of research and application.
Properties
CAS No. |
389618-02-4 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H14N2O/c15-11-4-8(6-13-7-11)3-9-5-10-1-2-12(9)14-10/h4-7,10,12,14-15H,1-3H2 |
InChI Key |
BBYGYNIERAGBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=CC1N2)CC3=CC(=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
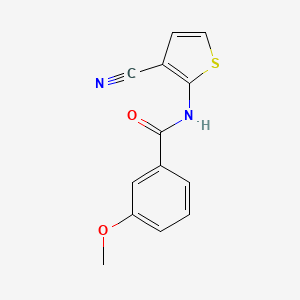

![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
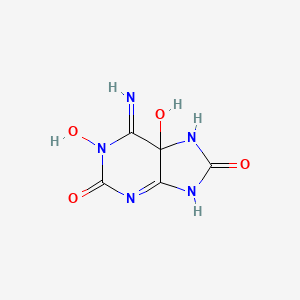
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
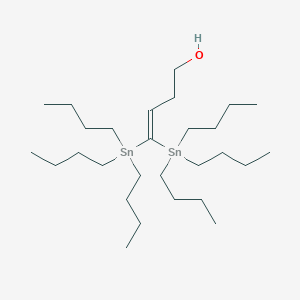
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
